3,4-Dehydro δ-Tocopherol Acetate
Description
3,4-Dehydro δ-Tocopherol Acetate is a chemically modified derivative of δ-tocopherol, a member of the vitamin E family. Structurally, it features a dehydro group (a double bond) at positions 3 and 4 of the chromanol ring and is esterified with acetic acid at the hydroxyl group (C6), enhancing its stability compared to free δ-tocopherol . This compound is primarily utilized as a reference standard in research due to its specific structural properties, though its biological and pharmacological roles remain less explored compared to other tocopherol derivatives .
Properties
Molecular Formula |
C₂₉H₄₆O₃ |
|---|---|
Molecular Weight |
442.67 |
Synonyms |
2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl)]-2H-1-benzopyran-6-ol 6-Acetate; 6-Acetoxy-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-6-chromane; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight | Substituents | Stability Profile |
|---|---|---|---|---|
| δ-Tocopherol | C27H44O2 | 400.64 | Free hydroxyl group at C6 | Prone to oxidation |
| δ-Tocopherol Acetate | C29H46O3 | 442.68 | Acetylated hydroxyl group at C6 | High stability in formulations |
| 3,4-Dehydro δ-Tocopherol Acetate | C29H44O3 | 440.66 | Acetylated C6; 3,4-dehydro chromanol | Potential increased oxidative susceptibility due to double bond |
| α-Tocopherol Acetate | C31H52O3 | 472.75 | Acetylated C6; saturated chromanol | High stability, widely used |
The introduction of the 3,4-dehydro group in this compound introduces steric rigidity, which may alter its interaction with lipid membranes and enzymatic hydrolysis kinetics compared to δ-tocopherol acetate . Unlike α-tocopherol acetate, which is preferentially absorbed in humans, δ-tocopherol derivatives generally exhibit lower systemic bioavailability but distinct antioxidant selectivity .
Antioxidant Activity and Mechanisms
δ-Tocopherol and its derivatives are known for their unique antioxidant properties, particularly in neutralizing nitrogen dioxide (NO₂) and lipid peroxyl radicals .
- In nonpolar solvents (e.g., hexane), δ-tocopherol demonstrates stronger antioxidant activity than α-tocopherol due to its ability to penetrate lipid membranes . The 3,4-dehydro group could enhance this property by increasing lipophilicity, though this remains speculative without direct data.
- In polar solvents (e.g., acetonitrile), δ-tocopherol’s activity diminishes, suggesting solvent-dependent efficacy . The dehydro derivative may follow similar trends but with reduced potency due to structural destabilization.
Comparatively, α-tocopherol acetate is less active as a direct antioxidant but serves as a stable precursor that regenerates active α-tocopherol post-hydrolysis .
Absorption and Bioavailability
Esterified tocopherols, including this compound, require hydrolysis by intestinal esterases or lipases to release free tocopherols for absorption . Key differences include:
- Hydrolysis Efficiency: α-Tocopherol acetate is rapidly hydrolyzed in the small intestine, whereas δ-tocopherol derivatives may undergo slower hydrolysis due to structural differences in the chromanol ring . The 3,4-dehydro group could further delay hydrolysis by altering substrate-enzyme interactions.
- Micelle Formation : Unlike α-tocopheryl polyethylene glycol succinate (TPGS), which forms micelles for enhanced absorption in lipid-malabsorption conditions, this compound lacks hydrophilic modifications, relying on bile acids for solubilization .
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